molecular formula C28H25FN4O3S2 B2497688 2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690647-13-3

2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2497688
CAS No.: 690647-13-3
M. Wt: 548.65
InChI Key: ZDMJBXLIZJCZKE-UHFFFAOYSA-N
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Description

2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C28H25FN4O3S2 and its molecular weight is 548.65. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolidinone and thieno[2,3-d]pyrimidin-4-one, closely related to the specified compound, exhibit significant antimicrobial activity. For instance, novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against various microorganism strains, demonstrating high antimicrobial efficacy (Yurttaş et al., 2016). Additionally, substituted 2-aminobenzothiazoles derivatives, structurally similar to the requested compound, were synthesized and evaluated for antimicrobial activities, showing promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Cancer Research

Compounds with a structure similar to the requested molecule have been investigated for their potential anti-cancer properties. For example, novel fluoro-substituted benzo[b]pyran compounds, which share some structural features with the specified compound, were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations (Hammam et al., 2005).

Neuropharmacological Applications

Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, which include structural motifs similar to the compound , have been synthesized and evaluated as antipsychotic agents. These compounds demonstrated potential effectiveness as neuroleptic drugs, suggesting that the requested compound might have applications in neuropharmacology (Raviña et al., 2000).

Antifungal Activity

Research has also explored the antifungal properties of compounds related to the one specified. Synthesis of derivatives with the thieno[2,3-d]pyrimidin-4-one core, similar to the requested compound, showed potential antifungal activity against phytopathogenic fungi, indicating the broader applicability of such compounds in combating fungal infections (Nam et al., 2011).

Properties

IUPAC Name

2-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S2/c1-16-17(2)38-26-24(16)27(35)33(20-6-4-3-5-7-20)28(30-26)37-15-23(34)32-12-10-18(11-13-32)25-21-14-19(29)8-9-22(21)36-31-25/h3-9,14,18H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJBXLIZJCZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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